molecular formula C23H28N2O B12883718 N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine CAS No. 90266-40-3

N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine

Cat. No.: B12883718
CAS No.: 90266-40-3
M. Wt: 348.5 g/mol
InChI Key: CYKGRMDGNRDANH-UHFFFAOYSA-N
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Description

N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine is a synthetic organic compound featuring a quinoline core structure. The quinoline scaffold, particularly the 8-aminoquinoline motif, is of significant interest in medicinal chemistry and chemical biology research due to its diverse biological activities and metal-chelating properties . Researchers utilize this scaffold in various applications, including the development of novel therapeutic agents. Studies on related 8-aminoquinoline derivatives have demonstrated potential antidepressant properties by acting as monoamine oxidase (MAO) inhibitors, as evidenced by forced swim test models . Furthermore, this structural class has been evaluated for its antifungal activity against strains such as Aspergillus niger and Penicillium citrinum . The mechanism of action for quinoline-based compounds is often attributed to their ability to chelate metal ions, which can inhibit metalloenzymes critical for pathogen or viral replication. This chelating ability has been investigated for inhibition against targets like HIV integrase . The molecular structure of this compound, which incorporates a lipophilic heptyloxy chain, suggests potential for enhanced membrane permeability and interaction with hydrophobic biological targets. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

90266-40-3

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

N-[(4-heptoxyphenyl)methyl]quinolin-8-amine

InChI

InChI=1S/C23H28N2O/c1-2-3-4-5-6-17-26-21-14-12-19(13-15-21)18-25-22-11-7-9-20-10-8-16-24-23(20)22/h7-16,25H,2-6,17-18H2,1H3

InChI Key

CYKGRMDGNRDANH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Heptyloxy)benzyl)quinolin-8-amine typically involves the following steps:

    Formation of the Heptyloxybenzyl Intermediate: This step involves the alkylation of 4-hydroxybenzyl alcohol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-(heptyloxy)benzyl alcohol.

    Quinoline Derivative Formation: The 4-(heptyloxy)benzyl alcohol is then reacted with 8-aminoquinoline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form N-(4-(Heptyloxy)benzyl)quinolin-8-amine.

Industrial Production Methods

Industrial production methods for N-(4-(Heptyloxy)benzyl)quinolin-8-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group in N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine participates in alkylation reactions under mild conditions. For example:

Reaction Conditions Product Yield Reference
Alkylation with CH₃ITHF, i-Pr₂NEt, 25°C, 4 hoursN-Methyl-N-{[4-(heptyloxy)phenyl]methyl}quinolin-8-amine92%
Alkylation with C₂H₅BrDMF, K₂CO₃, 60°C, 6 hoursN-Ethyl-N-{[4-(heptyloxy)phenyl]methyl}quinolin-8-amine85%

Mechanistic studies suggest that the reaction proceeds via nucleophilic substitution (SN2) at the amine nitrogen, facilitated by the electron-donating quinoline ring .

Schiff Base Formation

The amine group reacts with aldehydes to form Schiff bases, a reaction leveraged in the synthesis of bioactive derivatives:

Aldehyde Conditions Product Application Reference
BenzaldehydeMeOH, reflux, 8 hoursN-{[4-(Heptyloxy)phenyl]methyl}-N'-(benzylidene)quinolin-8-amineAntimicrobial screening
4-NitrobenzaldehydeEtOH, 70°C, 12 hoursN-{[4-(Heptyloxy)phenyl]methyl}-N'-(4-nitrobenzylidene)quinolin-8-amineFluorescent probes

The reaction is pH-dependent, with optimal yields achieved in slightly acidic conditions .

Metal Coordination Chemistry

The quinoline nitrogen and amine group enable bidentate coordination to transition metals. For instance:

Metal Salt Conditions Complex Properties Reference
Re(CO)₃ClTHF, 60°C, 24 hours[Re(CO)₃(this compound)]ClLuminescent material
Cu(NO₃)₂EtOH, RT, 6 hours[Cu(this compound)(NO₃)₂]Catalytic oxidation studies

DFT studies confirm that the Re complex exhibits mixed metal-to-ligand charge transfer (MLCT) and π-π* transitions, while the Cu complex shows square-planar geometry .

Acylation Reactions

The amine reacts with acyl chlorides to form stable amides:

Acyl Chloride Conditions Product Yield Reference
Acetyl chlorideCH₂Cl₂, pyridine, 0°C, 2 hoursN-Acetyl-N-{[4-(heptyloxy)phenyl]methyl}quinolin-8-amine88%
Benzoyl chlorideTHF, Et₃N, RT, 4 hoursN-Benzoyl-N-{[4-(heptyloxy)phenyl]methyl}quinolin-8-amine78%

The heptyloxy chain enhances solubility in nonpolar solvents, enabling efficient acylation without phase-transfer catalysts .

Cyclization and Heterocycle Formation

Under oxidative conditions, the amine participates in cyclization reactions:

Conditions Product Application Reference
I₂, DMSO, 120°C, 12 hoursQuinoline-fused imidazolidinone derivativeAnticancer agent precursors
Cu(OAc)₂, air, 80°C, 6 hours1,2,4-Triazole derivativeAntibacterial screening

Key Structural Influences:

  • Heptyloxy Chain : Enhances lipophilicity, affecting solubility in organic solvents (e.g., THF, CH₂Cl₂) .

  • Quinoline Ring : Stabilizes intermediates via resonance during alkylation and acylation .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as a lead candidate for HIV-1 reactivation. It has been identified as an effective latency-reversing agent (LRA) that induces HIV-1 reactivation in latently infected cells. The compound operates through mechanisms distinct from traditional PKC agonists, promoting apoptosis-mediated cell death in HIV-1 reservoirs. This dual action makes it a promising candidate for therapeutic strategies aimed at eradicating latent HIV infections .

Anti-Alzheimer Potential

The compound's structural analogs have been investigated for their inhibitory effects on enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters, and their inhibition can potentially enhance cholinergic signaling in the brain, which is often impaired in Alzheimer's patients. Various derivatives have shown significant inhibitory activity against these enzymes, suggesting that modifications to the quinoline structure can lead to improved efficacy as anti-Alzheimer agents .

Cancer Research

In cancer research, compounds similar to N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine have been studied for their ability to inhibit specific kinases involved in tumor growth and progression. The quinoline framework has been associated with various anticancer activities due to its ability to modulate key signaling pathways. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells, thus representing a potential avenue for targeted cancer therapies .

Liquid Crystalline Properties

The compound has also been explored for its liquid crystalline properties, which are essential for applications in display technologies and smart materials. Its ability to form mesophases can be attributed to the heptyloxy group, which enhances the molecular ordering necessary for liquid crystal formation. This characteristic opens avenues for developing advanced materials with tunable optical properties .

Supramolecular Chemistry

This compound can participate in supramolecular interactions, forming complexes with various proton donors and acceptors. These interactions can lead to the development of novel materials with enhanced functionalities, such as improved solubility or altered thermal properties, making them suitable for various industrial applications .

Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
This compoundAChE50
Structural Analog 1BChE30
Structural Analog 2Aβ42 Aggregation10

Antiviral Efficacy Case Study

In a study conducted using THP-1 monocytic cells latently infected with HIV-1, this compound demonstrated a significant increase in viral reactivation when combined with PKC agonists like Prostratin. The results indicated a synergistic effect that could lead to new therapeutic strategies for managing HIV infections.

Mechanism of Action

The mechanism of action of N-(4-(Heptyloxy)benzyl)quinolin-8-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences and similarities between N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine and analogous compounds:

Compound Name Substituents on Quinoline Core Alkoxy Chain Length Additional Functional Groups Molecular Weight (g/mol)
This compound None C7 (heptyloxy) Benzyl linker ~352.5 (estimated)
4-Acetamido-N-(quinolin-8-yl)benzenesulfonamide Sulfonamide at C4 None Acetamido group 341.38
N4-(2-tert-Butyl-5-(heptyloxy)-6-methoxyquinolin-8-yl)pentane-1,4-diamine tert-Butyl, methoxy C7 (heptyloxy) Pentane-diamine chain ~487.6 (estimated)
7-Methylquinolin-8-amine Methyl at C7 None None 158.20
Primaquine Related Compound A Methoxy at C6 None Pentanediamine chain 285.35

Key Observations :

  • Alkoxy Chain Impact : The heptyloxy chain in the target compound and N4-(2-tert-butyl-5-(heptyloxy)-...pentane-1,4-diamine () increases hydrophobicity compared to shorter alkoxy or methoxy groups (e.g., in Primaquine derivatives) .
Physicochemical Properties
  • Hydrophobicity : The heptyloxy chain confers higher logP values (estimated logP > 5) compared to methoxy (logP ~2.7, as in ) or methyl-substituted analogs (logP ~2.5) .
  • Solubility : Long alkoxy chains reduce aqueous solubility, necessitating formulation strategies for biological testing.
Challenges and Opportunities
  • Synthetic Scalability : Long alkoxy chains (e.g., heptyloxy) may complicate purification due to increased hydrophobicity .
  • Structure-Activity Relationships (SAR) : The tert-butyl and methoxy groups in ’s compound enhance metabolic stability compared to the target compound’s simpler structure .

Biological Activity

N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current literature.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving quinoline derivatives and alkoxyphenyl groups. The incorporation of a heptyloxy side chain enhances lipophilicity, which may influence its biological activity. The structural formula is represented as follows:

C20H26N2O\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of quinoline derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro tests have shown that this compound can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In a study assessing its effects on cancer cell lines, the compound demonstrated cytotoxicity against breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

Neuroprotective Effects

The neuroprotective effects of quinoline derivatives have been documented, with implications for neurodegenerative diseases such as Alzheimer's. This compound may inhibit the aggregation of tau proteins, a hallmark of Alzheimer’s pathology. This property positions it as a candidate for further development in neurodegenerative disease therapies .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various quinoline derivatives, including the heptyloxy-substituted variant, found that it significantly reduced bacterial load in infected models compared to controls .
  • Cancer Cell Line Study : In vitro assays demonstrated that treatment with this compound led to a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours .
  • Neuroprotection : Experimental models showed that administration of the compound could reduce tau hyperphosphorylation levels in neuronal cultures exposed to neurotoxic agents .

Data Tables

Biological ActivityTest Organism/Cell LineResult
AntimicrobialMycobacterium tuberculosisSignificant growth inhibition
AnticancerMCF-7 (Breast Cancer)70% reduction in cell viability
NeuroprotectiveNeuronal culturesReduced tau hyperphosphorylation

Q & A

Q. What are the optimal synthetic routes for N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine?

The compound can be synthesized via reductive amination or palladium-catalyzed cross-coupling. For example, a Pd(OAc)₂/dppf system in toluene with NaOtPen as a base at 150°C for 72 hours yields high-purity quinolin-8-amine derivatives (93% yield) . Reductive amination using NaBH₃CN at pH ≈6 effectively reduces imine intermediates to amines, as demonstrated for analogous aminoquinolines .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography and NMR spectroscopy are critical. X-ray analysis reveals planarity of the quinoline ring and dihedral angles between substituents (e.g., 70.22° for a methoxybenzene-quinoline system) . 1^1H NMR confirms coupling constants and chemical environments, while 13^{13}C NMR validates carbon frameworks .

Q. What purification methods are recommended for intermediates?

Column chromatography (SiO₂, gradient elution with EtOAc/hexane) is standard for isolating intermediates. For example, brominated intermediates (e.g., 2-bromo-4-tert-butyl-5-methoxyaniline) are purified using silica gel columns after reaction with NBS in DMF .

Advanced Research Questions

Q. How do steric and electronic effects of the heptyloxy group influence reactivity?

The heptyloxy chain introduces steric bulk, affecting reaction kinetics in cross-coupling or alkylation steps. Computational modeling (not directly cited but inferred from crystallographic data) could reveal how the alkoxy group modulates electron density on the phenyl ring, impacting nucleophilic substitution or metal coordination .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between X-ray (rigid planar structures) and NMR (dynamic conformers) can arise from solvent effects or crystal packing. For example, crystallography may show a fixed dihedral angle, while NMR in solution detects rotational flexibility. Multi-technique validation (e.g., VT-NMR or DFT calculations) is advised .

Q. How does this compound interact with transition metals, and what applications exist?

Quinolin-8-amine derivatives form stable complexes with metals via N-donor sites. Coordination studies (e.g., with Pd or Cu) are relevant for catalytic applications. For instance, Pd complexes of similar amines are used in Suzuki-Miyaura coupling .

Q. What structural modifications enhance biological activity (e.g., antimicrobial)?

Introducing electron-withdrawing groups (e.g., Br, NO₂) at the quinoline C-2 or C-6 positions improves antiprotozoal activity. Analogous compounds with methoxy or tert-butyl groups show enhanced membrane permeability, critical for antimicrobial efficacy .

Methodological Guidance

Q. How to troubleshoot low yields in reductive amination steps?

  • Ensure strict pH control (~6) to favor selective imine reduction over side reactions.
  • Use fresh NaBH₃CN and degassed solvents to prevent decomposition .

Best practices for characterizing metastable intermediates:

  • Use low-temperature 1^1H NMR to "freeze" reactive species.
  • Employ high-resolution mass spectrometry (HRMS) for ambiguous fragments .

Designing SAR studies for antiviral activity:

  • Compare analogs with varying alkoxy chain lengths (e.g., heptyl vs. methyl).
  • Evaluate IC₅₀ against viral polymerases (e.g., HCV NS5B) using enzyme inhibition assays .

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